molecular formula C12H22O11 B14760170 (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal

Cat. No.: B14760170
M. Wt: 342.30 g/mol
InChI Key: MDZVNEKSTCYMTL-ZNZYOFOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal is a complex organic compound characterized by multiple hydroxyl groups and a hexanal backbone. This compound is notable for its intricate stereochemistry and the presence of a hexose sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal typically involves the use of protected sugar derivatives. The key steps include:

    Protection of Hydroxyl Groups: Initial protection of hydroxyl groups to prevent unwanted reactions.

    Formation of the Hexanal Backbone: Introduction of the hexanal group through selective oxidation.

    Deprotection: Removal of protective groups to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve enzymatic synthesis due to the high specificity required for the stereochemistry. Enzymes such as glycosyltransferases are employed to achieve the desired configuration.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: Hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Acid chlorides and alkyl halides are used for esterification and etherification reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it serves as a model compound for studying carbohydrate metabolism and enzyme interactions due to its sugar moiety.

Medicine

Industry

Industrially, it is used in the production of biodegradable polymers and as a precursor for various fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors that recognize its sugar moiety. The multiple hydroxyl groups allow for extensive hydrogen bonding, facilitating binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Glucose: A simple sugar with a similar hydroxyl group arrangement but lacks the hexanal group.

    Sucrose: A disaccharide that shares the sugar moiety but has a different overall structure.

    Mannose: Another hexose sugar with a different stereochemistry.

Uniqueness

What sets (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal apart is its unique combination of a hexanal backbone with a hexose sugar moiety, providing distinct chemical and biological properties.

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)10(21)12(22,6(17)3-15)11-9(20)8(19)7(18)5(2-14)23-11/h1,4-11,14-22H,2-3H2/t4-,5-,6-,7-,8+,9-,10-,11?,12-/m1/s1

InChI Key

MDZVNEKSTCYMTL-ZNZYOFOTSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)[C@@]([C@@H](CO)O)([C@@H]([C@@H](C=O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)C(C(CO)O)(C(C(C=O)O)O)O)O)O)O)O

Origin of Product

United States

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